2-({[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine
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Overview
Description
2-({[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is a heterocyclic compound that contains both triazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine typically involves the formation of the triazole ring followed by its attachment to the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the triazole ring can be synthesized through a [3+2] cycloaddition reaction, and then it can be linked to the pyrimidine ring via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-({[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-({[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It is studied for its potential use as a pesticide or herbicide, leveraging its biological activity against pests and weeds.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-({[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with DNA. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-thioxopyrimidines: These compounds also contain a sulfur atom in the pyrimidine ring and exhibit similar biological activities.
4-methyl-4H-1,2,4-triazole derivatives: These compounds share the triazole ring structure and have comparable chemical properties.
Uniqueness
2-({[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is unique due to the combination of the triazole and pyrimidine rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one of these rings .
Properties
IUPAC Name |
2-[(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5S2/c1-14-7(12-13-9(14)15-2)6-16-8-10-4-3-5-11-8/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOVQLNXRYBDFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)CSC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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